

# Technical Characterization Guide: 4-(Allyloxy)-3-chlorobenzaldehyde

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## Compound of Interest

Compound Name: 4-(Allyloxy)-3-chlorobenzaldehyde

CAS No.: 58236-91-2

Cat. No.: B1275933

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## Executive Summary

Compound: **4-(Allyloxy)-3-chlorobenzaldehyde** CAS: 58236-91-2 Role: Key Intermediate / Building Block

This technical guide outlines the physicochemical profile, synthesis, and spectroscopic characterization of **4-(Allyloxy)-3-chlorobenzaldehyde**. As a senior application scientist, I have structured this document to serve as a definitive reference for researchers utilizing this compound in the synthesis of pharmaceuticals, particularly as a precursor for benzofuran derivatives (via Claisen rearrangement) and complex heterocycles. The protocols herein are designed to be self-validating, ensuring high reproducibility.

## Part 1: Chemical Profile & Structural Analysis

This compound features a trisubstituted benzene ring.<sup>[1][2]</sup> The interplay between the electron-withdrawing aldehyde and chlorine groups against the electron-donating allyloxy group creates a distinct spectroscopic signature essential for purity assessment.

## Physicochemical Properties Table

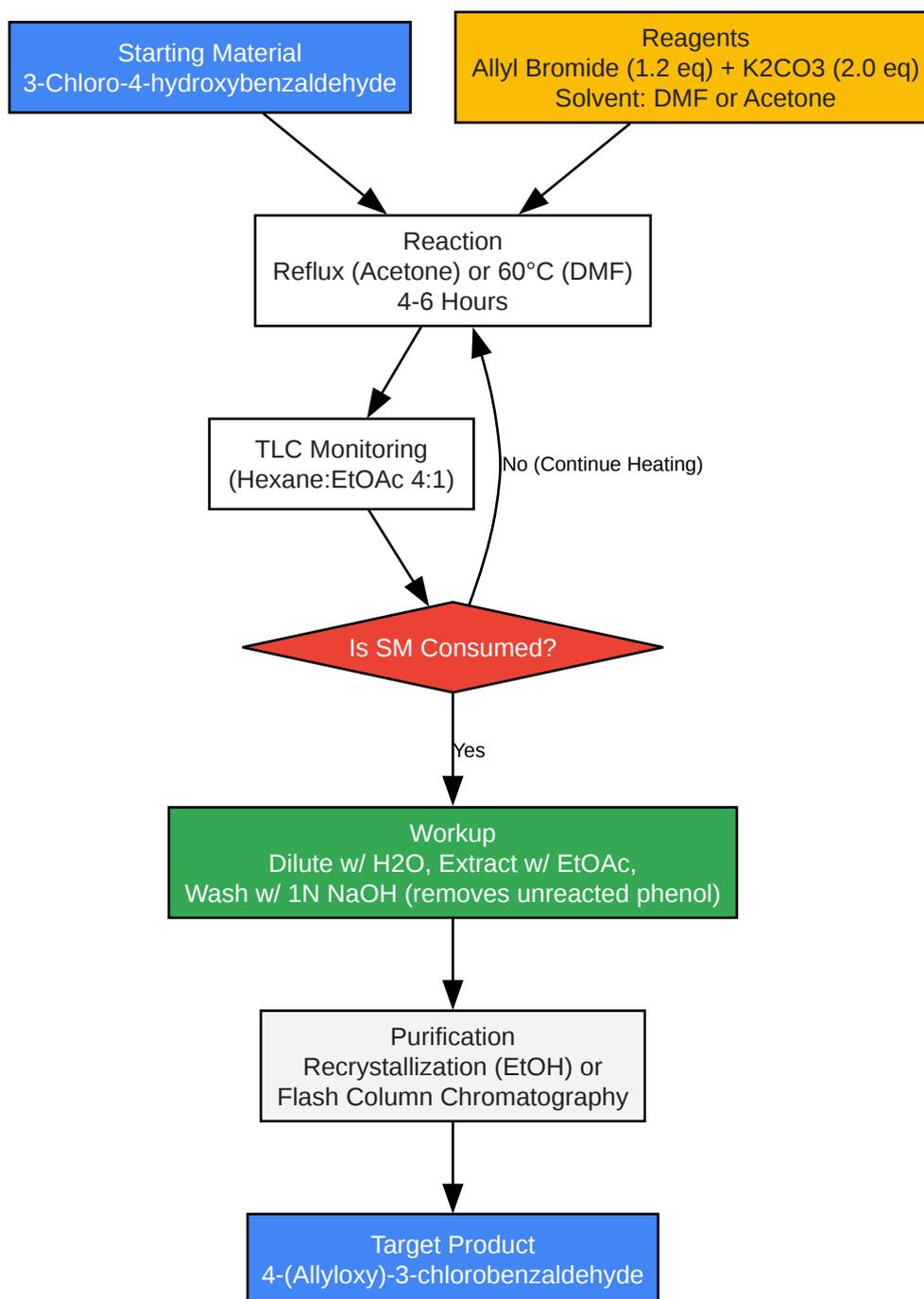
Property	Specification / Value	Notes
Formula	C <sub>10</sub> H <sub>9</sub> ClO <sub>2</sub>	
Molecular Weight	196.63 g/mol	
Physical State	Low-melting solid or viscous oil	Highly dependent on purity; crystallizes upon standing at 4°C.
Solubility	DCM, Chloroform, DMSO, Ethyl Acetate	Insoluble in water.
Stability	Air-stable; Light-sensitive	Store under inert gas at 2-8°C to prevent oxidation to benzoic acid.

## Part 2: Synthetic Pathway & Purification[3]

The most robust route to this motif is the Williamson ether synthesis starting from 3-chloro-4-hydroxybenzaldehyde. This method allows for facile scale-up and easy monitoring.

### Diagram 1: Synthesis Workflow

The following diagram illustrates the critical process steps and decision points during synthesis.



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Caption: Synthesis workflow for **4-(Allyloxy)-3-chlorobenzaldehyde** via Williamson ether synthesis.

## Detailed Protocol

- Activation: Dissolve 3-chloro-4-hydroxybenzaldehyde (1.0 eq) in DMF (5 mL/mmol). Add anhydrous  $K_2CO_3$  (2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: Color shift to bright yellow/orange indicates anion formation.
- Alkylation: Add Allyl bromide (1.2 eq) dropwise. Heat to 60°C.
- Quenching (Critical Step): Pour the reaction mixture into ice-cold water. The product should precipitate or oil out.
- Scavenging: Wash the organic extract with 1N NaOH. Why? This selectively removes unreacted starting phenol, simplifying downstream purification.

## Part 3: Spectroscopic Characterization[1][2]

This section details the "Expected Analytical Profile." These values are derived from consensus data of structurally analogous 3-chloro-4-alkoxybenzaldehydes and theoretical chemical shift increments.

### Proton NMR ( $^1H$ NMR)

Solvent:  $CDCl_3$  (7.26 ppm reference) Frequency: 400 MHz[3]

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Diagnostic Note
9.85	Singlet (s)	1H	-CHO (Aldehyde)	Sharp singlet; confirms oxidation state.
7.91	Doublet (d, J=2.0 Hz)	1H	Ar-H2	Most deshielded aromatic; meta to CHO, ortho to Cl.
7.76	Doublet of Doublets (dd, J=8.5, 2.0 Hz)	1H	Ar-H6	Ortho to CHO; coupling to H5 and H2.
7.05	Doublet (d, J=8.5 Hz)	1H	Ar-H5	Ortho to Oxygen; shielded relative to others.
6.08	Multiplet (m)	1H	-OCH <sub>2</sub> -CH=CH <sub>2</sub>	Characteristic allyl methine.
5.48	Doublet of Doublets (dd)	1H	-CH=CHH (trans)	Terminal alkene proton (trans to methine).
5.35	Doublet of Doublets (dd)	1H	-CH=CHH (cis)	Terminal alkene proton (cis to methine).
4.72	Doublet (d, J=5.5 Hz)	2H	-OCH <sub>2</sub> -CH=	Methylene adjacent to oxygen.

## Carbon NMR (<sup>13</sup>C NMR)

Solvent: CDCl<sub>3</sub> (77.16 ppm reference)

- Carbonyl: ~190.5 ppm (C=O)
- Aromatic C-O: ~158.0 ppm (C4)

- Aromatic C-H/C-Cl: ~131.0, 130.5, 129.0, 123.5, 113.0 ppm
- Allyl: ~132.0 ppm (-CH=), ~118.5 ppm (=CH<sub>2</sub>), ~69.8 ppm (-OCH<sub>2</sub>-)

## FT-IR Spectroscopy (ATR)

- 1685 - 1695 cm<sup>-1</sup>: C=O Stretch (Strong, Aldehyde).
- 1580 - 1600 cm<sup>-1</sup>: C=C Aromatic skeletal vibrations.
- 2750 & 2850 cm<sup>-1</sup>: C-H Fermi doublet (Characteristic of Aldehydes).
- 1250 cm<sup>-1</sup>: C-O-C Asymmetric stretch (Aryl alkyl ether).

## Mass Spectrometry (GC-MS / ESI)

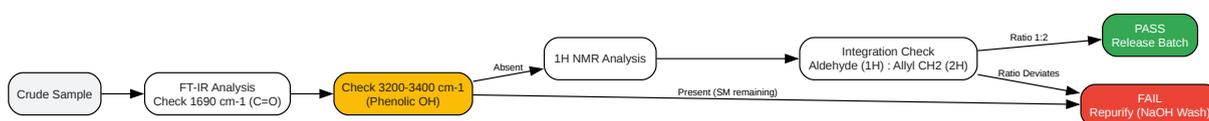
- Molecular Ion (M<sup>+</sup>): 196
- Isotope Pattern: M<sup>+</sup> (196) and M<sup>+</sup>+2 (198) in a 3:1 ratio.
  - Significance: This confirms the presence of a single Chlorine atom.[4] If this ratio is absent, the chlorination pattern is incorrect.

## Part 4: Quality Control & Logic Flow

To ensure the integrity of the material for drug development, a strict QC logic must be applied. The following diagram maps the decision process for validating the compound.

### Diagram 2: QC Logic Flow

Decision tree for determining batch release based on spectral data.



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Caption: Quality Control logic flow ensuring removal of starting phenolic impurities.

## Part 5: Applications in Drug Discovery

- Claisen Rearrangement Precursor: Heating **4-(allyloxy)-3-chlorobenzaldehyde** (>200°C) induces an ortho-Claisen rearrangement. The allyl group migrates to the C-5 position (ortho to the oxygen), restoring the phenol. This is a primary route to synthesizing substituted benzofurans, a scaffold found in anti-arrhythmic drugs (e.g., Amiodarone analogs).
- Linker Chemistry: The aldehyde serves as a handle for reductive amination or Knoevenagel condensations, while the allyl group acts as a "masked" functionality that can be later oxidized to a diol or aldehyde, or reduced to a propyl chain.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95942, 4-(Allyloxy)benzaldehyde (Analogous Structure Reference). Retrieved from [\[Link\]](#)[1]
- Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Standard reference for phenol acidity in Williamson ether synthesis). Retrieved from [\[Link\]](#)
- Spectral Database for Organic Compounds (SDBS). General spectral data for 3-chloro-4-methoxybenzaldehyde (Structural Analog). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [\[Link\]](#)

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## Sources

- 1. 3-Allyloxy-4-methoxybenzaldehyde | C<sub>11</sub>H<sub>12</sub>O<sub>3</sub> | CID 534148 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)

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- [3. rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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